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Compound of Interest

Compound Name:
N-(1-hydroxypropan-2-

yl)benzamide

Cat. No.: B1587895 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound N-(1-hydroxypropan-2-yl)benzamide. The information detailed below includes

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

presented in a structured format for clarity and ease of comparison. This document also

outlines the general experimental protocols for acquiring such data and visualizes key

analytical pathways.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for N-(1-hydroxypropan-2-
yl)benzamide. Due to the limited availability of experimentally-derived public data for this

specific molecule, some values are based on data from spectral databases and estimations

from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8 Doublet 2H
Aromatic (ortho-

protons to C=O)

~7.5 Multiplet 3H
Aromatic (meta- and

para-protons)

~6.5-7.0 Broad Singlet 1H Amide (N-H)

~4.0-4.2 Multiplet 1H CH (methine)

~3.5-3.7 Multiplet 2H CH₂ (methylene)

~2.5-3.0 Singlet 1H OH (hydroxyl)

~1.2 Doublet 3H CH₃ (methyl)

¹³C NMR (Carbon NMR) Data[1][2]

Chemical Shift (δ) ppm Assignment

~168 C=O (amide carbonyl)

~134 Aromatic (quaternary carbon)

~131 Aromatic (para-carbon)

~128 Aromatic (meta-carbons)

~127 Aromatic (ortho-carbons)

~67 CH-OH (methine)

~48 N-CH₂

~21 CH₃ (methyl)

Infrared (IR) Spectroscopy
The IR spectrum of N-(1-hydroxypropan-2-yl)benzamide is characterized by the vibrational

frequencies of its key functional groups.[3][4][5][6][7]
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Broad
O-H stretch (hydroxyl) & N-H

stretch (amide)

~3060 Medium Aromatic C-H stretch

~2970, ~2880 Medium Aliphatic C-H stretch

~1640 Strong C=O stretch (Amide I band)

~1540 Strong N-H bend (Amide II band)

~1450, ~1380 Medium C-H bend (aliphatic)

~700-800 Strong
Aromatic C-H out-of-plane

bend

Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern

of the molecule.[2]

m/z Relative Intensity (%) Assignment

179 Moderate [M]⁺ (Molecular Ion)

121 High [C₇H₅NO]⁺

105 High [C₇H₅O]⁺ (Benzoyl cation)

77 High [C₆H₅]⁺ (Phenyl cation)

58 Moderate [C₃H₈NO]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
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A sample of N-(1-hydroxypropan-2-yl)benzamide is dissolved in a deuterated solvent,

typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount

of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a

spectrometer operating at a frequency of 300 MHz or higher. Data is processed using

appropriate software to apply Fourier transformation, phase correction, and baseline correction.

Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
The IR spectrum is typically obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

A small amount of the solid sample can be analyzed as a KBr pellet, a Nujol mull, or by using

an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a few milligrams

of the sample are ground with dry potassium bromide and pressed into a thin, transparent disk.

The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry
Mass spectra are acquired using a mass spectrometer, often coupled with a gas

chromatograph (GC-MS) for sample introduction and separation. For GC-MS analysis, the

sample is dissolved in a volatile organic solvent and injected into the GC, where it is vaporized

and separated. The separated components then enter the mass spectrometer, where they are

ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-

to-charge ratio (m/z) and detected.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of N-(1-
hydroxypropan-2-yl)benzamide.
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Caption: Workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway
The following diagram illustrates the proposed electron ionization mass spectrometry (EI-MS)

fragmentation pathway for N-(1-hydroxypropan-2-yl)benzamide.
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Caption: EI-MS fragmentation of the target molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1587895#spectroscopic-data-nmr-ir-ms-for-n-1-
hydroxypropan-2-yl-benzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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